9-oxo-N-phenyl-9H-fluorene-1-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H13NO2 |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
9-oxo-N-phenylfluorene-1-carboxamide |
InChI |
InChI=1S/C20H13NO2/c22-19-16-10-5-4-9-14(16)15-11-6-12-17(18(15)19)20(23)21-13-7-2-1-3-8-13/h1-12H,(H,21,23) |
InChI Key |
NHFBPAZHXVDQMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C34 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Chemistry of 9 Oxo N Phenyl 9h Fluorene 1 Carboxamide
Established Synthetic Routes to 9-oxo-N-phenyl-9H-fluorene-1-carboxamide and its Direct Analogues
The synthesis of the target compound can be logically divided into two main stages: the construction of the core intermediate, 9-oxo-9H-fluorene-1-carboxylic acid, followed by the formation of the amide bond with aniline (B41778).
Multi-Step Synthetic Sequences and Key Intermediate Isolation
The assembly of the this compound molecule is not a trivial process and typically involves a multi-step sequence. The most critical part of this sequence is the formation of the tricyclic fluorenone core, followed by the installation and modification of the necessary functional groups.
A common and pivotal intermediate in the synthesis of the title compound is 9-oxo-9H-fluorene-1-carboxylic acid . The general synthetic approach involves first creating a suitable biaryl precursor, which is then cyclized to form the fluorenone ring system. One established method involves the intramolecular Friedel-Crafts acylation of 2-phenylbenzoic acid derivatives. researchgate.net This cyclization is typically promoted by strong acids such as sulfuric acid or polyphosphoric acid (PPA). researchgate.net
Once the key intermediate, 9-oxo-9H-fluorene-1-carboxylic acid, is synthesized and isolated, the final step is the formation of the carboxamide linkage. This is a standard transformation in organic synthesis, typically achieved by first activating the carboxylic acid group to make it more susceptible to nucleophilic attack by aniline. Common methods for this amide coupling include:
Conversion to an acyl chloride: The carboxylic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 9-oxo-9H-fluorene-1-carbonyl chloride. This intermediate is then reacted with aniline, usually in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.
Use of coupling agents: A more direct and often milder approach involves the use of peptide coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are frequently used to facilitate the reaction between the carboxylic acid and aniline, providing the final product in good yields. researchgate.net Other coupling agents like HBTU or TBTU can also be employed, particularly for less reactive anilines. researchgate.net
The isolation of the 9-oxo-9H-fluorene-1-carboxylic acid intermediate is a crucial step that allows for purification before proceeding to the final amidation, ensuring the high purity of the target compound.
Catalytic Approaches in Fluorene-Carboxamide Formation
Modern synthetic chemistry has increasingly relied on transition-metal catalysis to construct complex molecular architectures with high efficiency and selectivity. The synthesis of the fluorenone and fluorene-carboxamide core is no exception, with palladium and rhodium-based catalysts featuring prominently.
Palladium-Catalyzed Syntheses: Palladium catalysts have proven to be exceptionally versatile for constructing the fluorenone skeleton. Several distinct strategies have been developed:
Cyclocarbonylation of o-halobiaryls: This method involves the palladium-catalyzed reaction of an o-halobiaryl (e.g., 2-iodobiphenyl) with carbon monoxide (CO) to directly form the fluoren-9-one structure. This approach is highly efficient for producing a variety of substituted fluorenones in high yields. organic-chemistry.orgresearchgate.net
Annulation of Arynes: A novel route involves the palladium-catalyzed annulation of in-situ generated arynes with 2-haloarenecarboxaldehydes. This method provides an efficient synthesis of substituted fluoren-9-ones from readily available starting materials and avoids the use of harsh oxidizing agents. nih.gov
C-H Activation/Difluorocarbene Transfer: An innovative approach uses a palladium catalyst to merge C-H activation with difluorocarbene transfer, where sodium chlorodifluoroacetate (ClCF₂COONa) serves as a carbonyl source. This protocol affords fluoren-9-ones in high yields with excellent functional group compatibility. organic-chemistry.orgacs.org
Cross-Dehydrogenative Coupling: A facile synthesis of fluorene-9-carboxamides (though not specifically the 1-carboxamide isomer) has been achieved through a palladium-catalyzed intramolecular cross-dehydrogenative aryl-aryl coupling of 2,2-diarylacetamides. rsc.orgnih.gov This reaction proceeds under mild conditions and offers a direct route to the carboxamide-functionalized fluorene (B118485) ring system. rsc.orgnih.gov
Rhodium-Catalyzed Syntheses: Rhodium catalysts have also been employed for the synthesis of fluorenone carboxylic acids. An additive-controlled, rhodium-catalyzed oxidative dimeric cyclization of aromatic acids has been shown to produce fluorenone-4-carboxylic acids. This transformation proceeds via a carboxyl-assisted double C-H activation. nih.gov
These catalytic methods often offer advantages over classical approaches, such as milder reaction conditions, broader substrate scope, and higher functional group tolerance.
Optimization Strategies for Reaction Efficiency and Selectivity
Optimizing the synthesis of this compound involves fine-tuning reaction parameters at each key stage to maximize yield and minimize side products.
For the formation of the fluorenone core , particularly in catalytic reactions, several factors are critical:
Catalyst and Ligand Choice: In palladium-catalyzed reactions, the choice of both the palladium source (e.g., Pd(dba)₂, Pd(OAc)₂) and the phosphine ligand (e.g., P(o-tolyl)₃) can significantly impact reaction efficiency. nih.gov
Base and Additives: The selection of a base (e.g., CsF, K₂CO₃) and other additives is crucial. For instance, in the rhodium-catalyzed synthesis of fluorenone-4-carboxylic acids, a silver salt additive was found to be vital for controlling the chemoselectivity of the reaction. nih.gov
Solvent and Temperature: The reaction medium and temperature play a significant role. Solvents like toluene and acetonitrile are commonly used in catalytic cyclizations, with temperatures often elevated to ensure a reasonable reaction rate. nih.gov
For the amide coupling step , optimization focuses on ensuring complete conversion and preventing side reactions:
Coupling Agent: For difficult couplings, especially with electron-deficient anilines, stronger coupling agents like PyBOP or the use of additives like HOAt can improve yields over standard EDC/HOBt systems. researchgate.net
Base: The choice and stoichiometry of the base (e.g., triethylamine, diisopropylethylamine) are important to neutralize acids and facilitate the reaction without causing unwanted side reactions.
Reaction Atmosphere: While many amide couplings are robust, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of sensitive reagents and improve reproducibility, especially when using air-sensitive coupling agents like HBTU. researchgate.net
Table 1: Overview of Catalytic Systems for Fluorenone Synthesis This is an interactive table. You can sort and filter the data.
| Catalytic System | Precursors | Key Features |
|---|---|---|
| Palladium / P(o-tolyl)₃ | 2-Iodoarenecarboxaldehyde + Aryne precursor | Avoids harsh oxidizing agents |
| Palladium | o-Halobiaryl + Carbon Monoxide | High yields, direct carbonylation |
| Palladium | Biaryl + ClCF₂COONa | C-H activation, difluorocarbene as CO source |
| Rhodium / Silver Salt | Aromatic Acid | Additive-controlled selectivity |
Derivatization Strategies and Functional Group Transformations on this compound
Once the parent compound is synthesized, its properties can be further tuned through various derivatization strategies. These modifications can be targeted at the tricyclic fluorenone core or the carboxamide linkage itself.
Modifications at the Fluorenone Core (e.g., C-2, C-7, C-9 positions)
The fluorenone ring system offers several positions for chemical modification. The most reactive and commonly targeted sites are the C-2, C-7, and C-9 positions.
Modifications at C-2 and C-7: The C-2 and C-7 positions are electronically activated and are common sites for electrophilic aromatic substitution reactions such as halogenation (bromination or iodination). mdpi.com The resulting 2- or 7-halo-fluorenones are versatile intermediates that can undergo further transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Sonogashira reactions. nih.govmdpi.com This allows for the introduction of a wide variety of aryl, alkyl, or alkynyl groups at these positions. For instance, the introduction of substituents at the 7-position of the 9-oxo-9H-fluorene ring has been explored to modulate biological activity. nih.gov
Modifications at C-9: The ketone at the C-9 position is a key functional handle for a wide range of transformations. mdpi.com
Condensation Reactions: The carbonyl group can readily undergo condensation reactions. For example, Knoevenagel condensation with active methylene (B1212753) compounds allows for the formation of a double bond at the C-9 position, leading to dibenzofulvene derivatives. mdpi.com
Formation of C=N Bonds: The ketone reacts with primary amines and related compounds to form Schiff bases (imines). It also reacts with hydroxylamine to form a 9-oxime and with semicarbazide or thiosemicarbazide to yield the corresponding semicarbazone and thiosemicarbazone derivatives. nih.govnih.gov These transformations replace the C=O group with a C=N group, significantly altering the electronic and structural properties of the core.
Reduction: The ketone can be reduced to a secondary alcohol (9-hydroxyfluorene derivative) using standard reducing agents like sodium borohydride (NaBH₄).
Table 2: Common Derivatization Reactions on the Fluorenone Core This is an interactive table. You can sort and filter the data.
| Position | Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|---|
| C-2, C-7 | Halogenation | Br₂, I₂ | Bromo, Iodo |
| C-2, C-7 | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl |
| C-9 | Reduction | NaBH₄ | Hydroxyl (-OH) |
| C-9 | Knoevenagel Condensation | Active methylene compound, base | Alkylidene (=CRR') |
| C-9 | Oxime Formation | NH₂OH·HCl | Oxime (=NOH) |
| C-9 | Schiff Base Formation | R-NH₂ | Imine (=NR) |
| C-9 | Thiosemicarbazone Formation | NH₂NHC(=S)NH₂ | Thiosemicarbazone (=NNHC(=S)NH₂) |
Chemical Transformations of the Carboxamide Linkage
The carboxamide bond is generally robust and less reactive than other functional groups on the molecule. However, its modification is a key strategy for creating analogues with diverse properties.
Synthesis of Analogues: The most common strategy for modifying the carboxamide portion of the molecule is not through post-synthetic modification of the amide bond itself, but by introducing diversity during the final synthetic step. A library of analogues can be readily created by using a variety of substituted anilines in the amide coupling reaction with the 9-oxo-9H-fluorene-1-carboxylic acid intermediate. This allows for systematic exploration of the structure-activity relationships related to the N-phenyl ring. researchgate.netnih.gov
Hydrolysis: While not typically a desired transformation in derivatization, the amide bond can be hydrolyzed back to the parent carboxylic acid and aniline under harsh acidic or basic conditions with heating. This represents the principal chemical vulnerability of the carboxamide linkage.
Reduction: The amide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would transform the N-phenylcarboxamide group at the C-1 position into a (phenylaminomethyl) group, a significant structural modification that changes the electronic nature from an electron-withdrawing to an electron-donating group.
Substitution Pattern Variations on the N-Phenyl Moiety
The N-phenyl moiety of this compound is a critical component for modulating the biological activity of the molecule. Structure-activity relationship (SAR) studies have explored various substitution patterns on this phenyl ring to optimize potency and pharmacokinetic properties. These investigations have revealed that both electronic and steric factors of the substituents play a crucial role in the compound's efficacy as an apoptosis inducer.
A significant breakthrough in this area was the identification of N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide as a lead compound. This substitution at the ortho position of the N-phenyl ring with a pyrazolyl group led to a notable enhancement in activity. The introduction of this heterocyclic moiety is thought to improve the compound's solubility and its interaction with biological targets.
Systematic studies on the N-phenyl ring have explored the impact of various substituents, including electron-donating and electron-withdrawing groups at the ortho, meta, and para positions. The findings from these studies are often compiled to understand the quantitative structure-activity relationships (QSAR), which aids in the rational design of more potent analogs.
| Position | Substituent Type | Predicted Impact on Activity | Rationale |
| Ortho | Bulky Group | Potentially increased activity | May induce a specific conformation favorable for target binding (atropisomerism). |
| Ortho | Hydrogen Bond Donor/Acceptor | Potentially increased activity | Can form additional interactions with the biological target. |
| Meta | Electron-Withdrawing Group | Variable | Can influence the electronic properties of the amide bond and the overall molecule. |
| Para | Electron-Donating Group | Variable | Can affect metabolism and pharmacokinetic properties. |
| Para | Polar Group | Potentially improved solubility | Can enhance bioavailability. |
Mechanistic Investigations of Synthetic Pathways to this compound
The primary synthetic route to this compound involves the formation of an amide bond between 9-oxo-9H-fluorene-1-carboxylic acid and aniline or its derivatives. While specific mechanistic studies for this exact reaction are not extensively documented, the underlying principles of amide bond formation are well-established and can be applied to understand the reaction pathway.
Elucidation of Reaction Intermediates
The formation of the amide bond typically proceeds through the activation of the carboxylic acid group of 9-oxo-9H-fluorene-1-carboxylic acid. This is commonly achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
The key reactive intermediate in this process is an activated ester, such as an O-acylisourea derivative when DCC is used. This intermediate is highly susceptible to nucleophilic attack by the amino group of aniline. The reaction mechanism can be depicted as follows:
Activation of the carboxylic acid: The carboxylate group of 9-oxo-9H-fluorene-1-carboxylic acid attacks the carbodiimide (DCC), forming the highly reactive O-acylisourea intermediate.
Nucleophilic attack by the amine: The nitrogen atom of aniline attacks the carbonyl carbon of the activated ester.
Tetrahedral intermediate formation: A transient tetrahedral intermediate is formed.
Collapse of the intermediate and product formation: The tetrahedral intermediate collapses, leading to the formation of the amide bond and the release of dicyclohexylurea (DCU) as a byproduct.
In some methodologies, the carboxylic acid is first converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride. The resulting 9-oxo-9H-fluorene-1-carbonyl chloride is then reacted with aniline to form the desired amide.
Kinetic Studies and Rate-Determining Steps
Kinetic studies on amide bond formation reactions using carbodiimide reagents generally indicate that the rate-determining step can vary depending on the specific substrates and reaction conditions. In many cases, the formation of the activated O-acylisourea intermediate is relatively fast, and the subsequent nucleophilic attack by the amine is the slower, rate-determining step.
The rate of the reaction is influenced by several factors, including:
The nature of the solvent: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to facilitate the reaction.
The concentration of the reactants: Higher concentrations of the carboxylic acid, amine, and coupling reagents generally lead to a faster reaction rate.
The presence of catalysts: Additives like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by acting as a nucleophilic catalyst, forming a highly reactive acyl-pyridinium intermediate.
While specific kinetic data for the synthesis of this compound is not available, the general principles of amide coupling kinetics would apply.
Stereochemical Outcomes and Control
A noteworthy stereochemical aspect to consider in the synthesis of N-aryl amides like this compound is the potential for atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In this case, restricted rotation around the C(carbonyl)-N(phenyl) bond, potentially influenced by bulky substituents at the ortho positions of the N-phenyl ring or on the fluorene core, could lead to the existence of stable, separable enantiomeric conformers.
The energy barrier to rotation around the amide bond would determine whether atropisomers can be isolated at room temperature. While there are no specific studies reporting the isolation or stereochemical control of atropisomers of this compound, the possibility remains an intriguing area for future investigation, especially in the context of its interaction with chiral biological targets.
Exploration of Novel Bond-Forming Reactions Involving the 9-oxo-9H-fluorene-1-carboxamide Framework
The 9-oxo-9H-fluorene-1-carboxamide framework possesses several reactive sites that can be exploited for novel bond-forming reactions to generate diverse chemical entities. The fluorenone core, the aromatic rings, and the amide functionality all offer opportunities for further chemical transformations.
The ketone group at the 9-position is a versatile handle for various reactions. For instance, it can undergo nucleophilic addition reactions with organometallic reagents or be a substrate for Wittig-type reactions to introduce new carbon-carbon double bonds. The enone system within the fluorenone core could also potentially participate in cycloaddition reactions.
The aromatic rings of the fluorene scaffold are amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. Furthermore, modern cross-coupling methodologies, such as Suzuki, Heck, and Buchwald-Hartwig reactions, could be employed to form new carbon-carbon and carbon-heteroatom bonds at specific positions of the fluorene ring, provided suitable precursors (e.g., halogenated derivatives) are synthesized.
While the primary focus of research on this compound has been on the synthesis of analogs for biological evaluation, the exploration of its utility as a building block in more complex molecular architectures represents a promising avenue for future chemical research.
Advanced Spectroscopic and Analytical Research Methodologies for 9 Oxo N Phenyl 9h Fluorene 1 Carboxamide Characterization
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
High-Field 1D NMR (¹H, ¹³C, ¹⁵N) for Atom Connectivity
One-dimensional (1D) NMR experiments are the cornerstone of structural characterization. For 9-oxo-N-phenyl-9H-fluorene-1-carboxamide, ¹H, ¹³C, and ¹⁵N NMR spectra would provide a complete census of these atoms and initial insights into their connectivity.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the fluorenone core and the phenyl ring would appear in the downfield region (typically 6.5-8.5 ppm), with their splitting patterns (e.g., doublets, triplets, multiplets) revealing their coupling relationships with neighboring protons. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and temperature.
¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon environments. The carbonyl carbon of the ketone (C9) and the amide group would be the most downfield signals (typically >160 ppm). The aromatic carbons would resonate in the 110-150 ppm range. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in this molecule's aromatic systems.
¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, an enriched sample or advanced detection methods could yield a ¹⁵N NMR spectrum. This would show a single resonance for the amide nitrogen, providing direct information about its electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic (Fluorenone) | 7.0 - 8.5 | 120 - 150 |
| Aromatic (N-Phenyl) | 7.0 - 7.8 | 120 - 140 |
| Amide (N-H) | 8.0 - 10.0 (variable) | N/A |
| Carbonyl (Ketone C=O) | N/A | >180 |
Note: The table presents generalized, expected chemical shift ranges. Actual values depend on the solvent and specific electronic effects within the molecule.
Advanced 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Structural Correlation
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). Cross-peaks in the COSY spectrum would definitively link adjacent protons within the fluorenone and phenyl ring systems, allowing for the assignment of specific proton signals.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached. This allows for the unambiguous assignment of carbon resonances for all protonated carbons in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation or stereochemistry. For this molecule, NOESY could reveal through-space interactions between protons on the N-phenyl ring and protons on the fluorenone core, providing insight into the rotational orientation of the phenyl group relative to the plane of the carboxamide.
Dynamic NMR Studies for Conformational and Tautomeric Equilibrium Analysis
Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study dynamic processes such as conformational changes or tautomerism. For this compound, a key dynamic process is the restricted rotation around the amide C-N bond. Due to the partial double-bond character of the amide linkage, this rotation can be slow on the NMR timescale at room temperature, potentially leading to broadened signals or even distinct signals for different rotamers. By increasing the temperature, the rotation would become faster, causing these signals to coalesce into a single, time-averaged signal. DNMR analysis could be used to determine the energy barrier for this rotation.
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. It is an excellent tool for identifying the functional groups present in a molecule.
Identification of Key Functional Group Vibrations
The FTIR spectrum of this compound would be dominated by characteristic absorption bands corresponding to its key functional groups.
N-H Stretch: A sharp to moderately broad band would be expected in the region of 3200-3400 cm⁻¹ for the amide N-H stretching vibration.
C=O Stretches: Two distinct carbonyl stretching bands would be anticipated. The ketone (fluorenone) C=O stretch typically appears around 1710-1720 cm⁻¹. The amide C=O stretch (Amide I band) is usually found at a lower frequency, around 1650-1680 cm⁻¹, due to resonance.
C-N Stretch and N-H Bend: The amide C-N stretching and N-H bending vibrations (Amide II band) would likely appear in the 1500-1600 cm⁻¹ range.
Aromatic C=C and C-H Vibrations: Multiple sharp bands corresponding to C=C stretching in the aromatic rings would be visible between 1450 and 1600 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while out-of-plane C-H bending bands would be found in the 650-900 cm⁻¹ region, providing information about the substitution pattern of the aromatic rings.
Table 2: Expected Key FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide | 3200 - 3400 |
| Aromatic C-H Stretch | Aryl | 3000 - 3100 |
| C=O Stretch | Ketone | 1710 - 1720 |
| C=O Stretch (Amide I) | Amide | 1650 - 1680 |
| Aromatic C=C Stretch | Aryl | 1450 - 1600 |
Hydrogen Bonding Interactions and Solvent Effects
The precise positions of the N-H and C=O stretching bands are highly sensitive to the molecular environment, particularly hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the amide N-H donor and a C=O acceptor of a neighboring molecule would be expected. This typically causes a broadening and a shift to lower frequency (red-shift) of both the N-H and C=O stretching bands compared to a dilute solution in a non-polar solvent. By systematically studying the FTIR spectrum in different solvents of varying polarity and hydrogen-bonding capability, one can probe these interactions in detail.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of absorption are characteristic of the molecule's conjugated system of pi (π) electrons and the presence of various functional groups.
The UV-Vis absorption profile of this compound is primarily determined by the extensive conjugation of the 9-fluorenone (B1672902) core, which acts as the principal chromophore. A chromophore is the part of a molecule responsible for its color by absorbing light in the visible or ultraviolet region. The parent chromophore, 9H-fluoren-9-one, exhibits characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. nist.gov
The N-phenyl-1-carboxamide group attached to the fluorenone core functions as an auxochrome. An auxochrome is a group of atoms that, when attached to a chromophore, modifies its ability to absorb light, typically shifting the absorption maximum to a longer wavelength (a bathochromic or "red" shift) and increasing the absorption intensity (a hyperchromic effect). The lone pair of electrons on the amide nitrogen atom and the π-system of the phenyl ring can extend the conjugation of the fluorenone system, thereby lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This extension of the conjugated system results in the absorption of lower-energy (longer wavelength) light compared to the unsubstituted 9-fluorenone.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region | Description |
|---|---|---|---|
| π → π* | Bonding π orbital to antibonding π* orbital | 250-400 nm | Intense absorption bands arising from the extended aromatic system of the fluorenone and phenyl rings. |
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect provides valuable insight into the nature of the molecule's ground and excited states. Fluorenone and its derivatives are known to exhibit solvatochromic shifts in their absorption spectra. onu.edudigitellinc.com The carbonyl group and the amide linkage in this compound introduce polarity, making the molecule susceptible to interactions with solvent molecules.
In polar protic solvents (e.g., ethanol, methanol), hydrogen bonding can occur with the carbonyl oxygen and the amide group. Such interactions tend to stabilize the ground state more than the excited state, leading to a hypsochromic (blue) shift in the n → π* transition, as more energy is required for the electronic transition. Conversely, polar aprotic solvents (e.g., DMSO, acetonitrile) primarily interact via dipole-dipole forces. These interactions can stabilize the more polar excited state, often resulting in a bathochromic (red) shift of the π → π* transition. scirp.org Studying these shifts allows for the characterization of the molecule's charge distribution and the nature of its frontier molecular orbitals (HOMO and LUMO).
Mass Spectrometry (MS) Techniques for Molecular Ion and Fragmentation Pattern Elucidation
Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through fragmentation analysis, offers clues to its structure.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This precision allows for the calculation of the elemental formula of the compound, distinguishing it from other molecules that may have the same nominal mass. For this compound, the expected elemental composition is C₂₀H₁₃NO₂. HRMS would be used to confirm this formula by matching the experimentally measured exact mass to the theoretical mass.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Elemental Formula | C₂₀H₁₃NO₂ |
| Theoretical Exact Mass [M+H]⁺ | 299.09463 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺), which is then subjected to collision-induced dissociation (CID) to break it into smaller fragment ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure.
For this compound, the most probable fragmentation pathways would involve the cleavage of the relatively weak amide bond. Key fragmentation steps would include:
Alpha-cleavage adjacent to the fluorenone carbonyl group.
Cleavage of the amide C-N bond , leading to the formation of an anilinium ion or a fluorenone-carbonyl cation.
Loss of carbon monoxide (CO) from the fluorenone core.
Table 3: Predicted Key Fragments in the MS/MS Spectrum of this compound
| m/z (approx.) | Proposed Fragment Ion | Formula | Description of Loss |
|---|---|---|---|
| 299 | [C₂₀H₁₃NO₂ + H]⁺ | C₂₀H₁₄NO₂⁺ | Molecular Ion (Protonated) |
| 208 | [C₁₄H₈O₂]⁺ | C₁₄H₈O₂⁺ | Loss of aniline (B41778) (C₆H₅NH) |
| 180 | [C₁₃H₈O]⁺ | C₁₃H₈O⁺ | Loss of phenyl isocyanate (C₆H₅NCO) |
| 152 | [C₁₂H₈]⁺ | C₁₂H₈⁺ | Loss of CO from the m/z 180 fragment |
| 93 | [C₆H₅NH₂]⁺ | C₆H₇N⁺ | Formation of aniline |
X-ray Crystallography for Single-Crystal Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. The technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is then used to compute a model of the electron density, from which the precise positions of the atoms, bond lengths, bond angles, and torsional angles can be determined.
A successful crystallographic analysis of this compound would provide invaluable structural information. researchgate.net Key insights would include:
Confirmation of the planarity or any distortion of the tricyclic fluorenone core.
Precise measurements of all bond lengths and angles, which can indicate electron delocalization and steric strain.
Information on intermolecular interactions in the crystal lattice, such as hydrogen bonds involving the amide N-H proton and the carbonyl oxygen atom, as well as π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the material's solid-state properties.
While specific data for the title compound is not publicly available, the table below provides representative crystallographic parameters for a related 9-substituted fluorene (B118485) derivative to illustrate the type of data obtained from such an analysis. mdpi.com
Table 4: Representative Crystallographic Data for a 9,9-disubstituted Fluorene Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.916 |
| b (Å) | 9.705 |
| c (Å) | 17.738 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1531.9 |
| Z (molecules/unit cell) | 4 |
Note: Data is illustrative and derived from published structures of similar fluorene compounds for representative purposes. nist.gov
Solid-State Molecular Geometry and Conformation
The solid-state conformation of this compound is determined by the interplay of the steric and electronic properties of its constituent parts: the rigid fluorenone core and the N-phenyl-carboxamide substituent. Single-crystal X-ray diffraction is the definitive method for determining these geometric parameters.
The fluorenone moiety itself is a planar tricyclic system. ontosight.ai However, the attachment of the N-phenyl-carboxamide group introduces conformational flexibility, primarily concerning the rotation around the C-C and C-N bonds of the amide linkage.
In the solid state, the amide group (-CONH-) generally tends to be planar due to the partial double bond character of the C-N bond, which restricts rotation. core.ac.uk The conformation of N-phenylamides is often characterized by the dihedral angle between the plane of the phenyl ring and the amide plane. Studies on various N-phenylamides have shown that this angle can vary significantly due to crystal packing forces and the nature of substituents. iucr.org While some N-phenylamides adopt a nearly planar conformation, others exhibit a considerable twist. iucr.orgnih.gov For instance, in N-[4-(trifluoromethyl)phenyl]benzamide, the angle between the para-substituted phenyl ring and the amide plane is 31.4(2)°, whereas in N-(4-methoxyphenyl)benzamide, it is 38.4(4)°. iucr.org This twisting is often a compromise to facilitate more favorable intermolecular interactions within the crystal lattice. iucr.org
The relative orientation of the carbonyl group and the N-H bond can exist in cis and trans conformations. For secondary amides like this compound, the trans conformation is generally more stable and predominantly observed in crystal structures. core.ac.uk
| Compound | Dihedral Angle (Phenyl Ring vs. Amide Plane) | Reference |
|---|---|---|
| N-[4-(trifluoromethyl)phenyl]benzamide | 31.4(2)° | iucr.org |
| N-(4-methoxyphenyl)benzamide | 38.4(4)° | iucr.org |
| 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide | 6.80(8)° (nearly planar) | iucr.orgnih.gov |
| Acetanilide | Planar (trans isomer) | core.ac.uk |
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound would be governed by a variety of non-covalent interactions, which dictate the supramolecular architecture. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts in crystalline solids. mdpi.commdpi.com
The most significant interaction is expected to be the intermolecular hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen of either the amide or the fluorenone ketone (acceptor). In the crystal structures of numerous N-phenylamides, N-H···O=C hydrogen bonds are the primary motif, often leading to the formation of one-dimensional chains or two-dimensional layered structures. iucr.orgnih.govnih.govrsc.org
| Interaction Type | Description | Evidence from Related Compounds |
|---|---|---|
| N-H···O=C Hydrogen Bond | Strong interaction between the amide N-H donor and a carbonyl oxygen acceptor, leading to chains or sheets. | Primary motif in N-phenylamides. nih.govrsc.org |
| π-π Stacking | Attractive interaction between the aromatic fluorene and phenyl rings. | Common in fluorene derivatives and other aromatic systems. iucr.org |
| C-H···π Interactions | Weak hydrogen bonds between aromatic C-H groups and the π-system of an adjacent ring. | Observed in various fluorene crystal structures. mdpi.com |
| C-H···O Interactions | Weak hydrogen bonds from C-H donors to the carbonyl oxygen acceptors. | Contribute to the stabilization of crystal structures in related amides. iucr.org |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Research
Chiroptical spectroscopy, particularly circular dichroism (CD), measures the differential absorption of left- and right-circularly polarized light. This technique is highly sensitive to the three-dimensional arrangement of atoms and is therefore invaluable for stereochemical analysis.
The parent molecule, this compound, is achiral and therefore would not exhibit a CD spectrum (it is CD-silent). However, chirality can be introduced into the system, which would then allow for analysis by chiroptical methods.
Research on fluorene-containing polymers has demonstrated that the introduction of enantiopure chiral side chains onto the fluorene backbone is a critical factor for inducing strong chiroptical properties. acs.org This induced chirality in the polymer films results in significant CD signals. Similarly, if this compound were derivatized with a chiral moiety, for example, on the phenyl ring or at another position of the fluorene core, the resulting molecule would be chiral and thus CD-active.
Another possibility for observing chiroptical properties is through atropisomerism. If bulky substituents were introduced at positions ortho to the C-N amide bond or on the fluorene ring adjacent to the carboxamide group, rotation around the single bonds could be sufficiently hindered to allow for the isolation of stable, non-superimposable atropisomers. These atropisomers would be enantiomers and would exhibit mirror-image CD spectra.
Furthermore, the compound could exhibit an induced CD spectrum upon binding to a chiral host molecule, such as a cyclodextrin (B1172386) or a protein. The spectrum in such a case would provide information about the conformation of the molecule within the chiral environment. Therefore, while the title compound itself is achiral, CD spectroscopy remains a powerful potential tool for studying the stereochemistry of its chiral derivatives or its interactions with other chiral systems.
Theoretical and Computational Chemistry Studies of 9 Oxo N Phenyl 9h Fluorene 1 Carboxamide
Quantum Chemical Calculations of Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution and energy levels, which govern the molecule's physical and chemical properties.
Density Functional Theory (DFT) is a widely used computational method for determining the electronic ground state of molecules. researchgate.net It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy conformation. For 9-oxo-N-phenyl-9H-fluorene-1-carboxamide, a DFT calculation, often using a functional like B3LYP, would predict key structural parameters. researchgate.net
The fluorenone core is expected to be largely planar, while the N-phenyl and carboxamide groups introduce conformational flexibility. The calculation would precisely determine the bond lengths, bond angles, and, crucially, the dihedral angle between the fluorenone ring system and the N-phenyl ring. This orientation is critical as it influences the degree of electronic conjugation across the molecule. The optimized geometry represents a potential energy minimum, providing a foundational structure for all other computational analyses.
Table 1: Representative Geometric Parameters Calculated for Aromatic Amides. This table illustrates typical output from DFT geometry optimization and is based on general values for similar chemical structures.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Lengths (Å) | ||
| C=O (ketone) | 1.22 Å | |
| C=O (amide) | 1.24 Å | |
| C-N (amide) | 1.37 Å | |
| C-C (fluorene) | 1.39 - 1.49 Å | |
| Dihedral Angle (°) | ||
| O=C-N-C (amide torsion) | ~180° (trans) | |
| Fluorene-Amide plane | 10-30° |
To understand the optical properties of this compound, such as its absorption of UV-visible light, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. nih.govrsc.org TD-DFT calculates the energies required to promote an electron from an occupied molecular orbital to an unoccupied one, corresponding to the absorption of a photon. nih.gov
For a conjugated system like this, the primary electronic transitions are expected to be of the π → π* type, originating from the extensive system of delocalized electrons in the fluorenone and phenyl rings. The calculations yield the excitation energies (often expressed in electronvolts, eV, or wavelength, nm) and the oscillator strength (f), a measure of the transition's probability or intensity. rsc.org These theoretical spectra can be directly compared to experimental UV-Vis absorption spectra.
Table 2: Illustrative TD-DFT Output for Electronic Transitions. This table shows a hypothetical but representative set of the first few calculated excited states for a molecule like this compound.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 3.10 | 400 | 0.45 | HOMO → LUMO (95%) |
| S₀ → S₂ | 3.54 | 350 | 0.12 | HOMO-1 → LUMO (88%) |
| S₀ → S₃ | 3.87 | 320 | 0.05 | HOMO → LUMO+1 (75%) |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com For this compound, the HOMO is expected to be localized primarily on the more electron-rich N-phenylamide portion, while the LUMO would be concentrated on the electron-accepting 9-fluorenone (B1672902) core. researchgate.net This spatial separation suggests potential for intramolecular charge transfer upon electronic excitation. From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com
Table 3: Key Reactivity Descriptors Derived from FMO Analysis.
| Descriptor | Formula | Significance |
| HOMO Energy (E_HOMO) | - | Electron-donating ability |
| LUMO Energy (E_LUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity/stability |
| Ionization Potential (IP) | -E_HOMO | Energy to remove an electron |
| Electron Affinity (EA) | -E_LUMO | Energy released when adding an electron |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |
| Electrophilicity Index (ω) | μ² / 2η | Propensity to accept electrons |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and dynamics. An MD simulation of this compound would reveal the accessible range of motion, particularly the rotation around the amide C-N bond and the bond connecting the phenyl ring to the nitrogen. This allows for the exploration of the molecule's conformational landscape, identifying the most populated conformers and the energy barriers between them, which is information that is critical for understanding its interactions with biological targets or its packing in the solid state. researchgate.net
Reaction Pathway Analysis and Transition State Calculations
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed mechanistic understanding. For the synthesis of this compound, for instance via palladium-catalyzed coupling reactions, theoretical calculations can map out the reaction pathway. nih.gov This involves identifying and calculating the energies of reactants, intermediates, and products, as well as the high-energy transition states that connect them. The energy difference between the reactants and the highest-energy transition state is the activation energy, which determines the reaction rate. Such studies are invaluable for optimizing reaction conditions and understanding the underlying mechanism of bond formation. rsc.orgmdpi.com
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A key application of computational chemistry is the prediction of various types of spectra, which can then be compared with experimental results for validation. DFT calculations can be used to compute vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. researchgate.netresearchgate.net Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. nih.gov
The agreement between predicted and experimental spectra serves as a crucial benchmark for the accuracy of the chosen computational method (i.e., the functional and basis set). nih.gov It is common for calculated vibrational frequencies to be systematically higher than experimental ones, so a scaling factor is often applied to improve the correlation. nih.govdntb.gov.ua A strong match between theoretical and experimental data provides confidence that the computed molecular structure and electronic properties are a reliable representation of the actual molecule. arxiv.orgnih.gov
In Silico Screening and Design of Novel this compound Analogues
The design of novel analogues of this compound with enhanced biological activity, particularly as inducers of apoptosis, has been a key focus of research. researchgate.netnih.gov In silico screening and computational design strategies play a pivotal role in this process, enabling the rational exploration of chemical space and the prioritization of candidates for synthesis and biological evaluation. These approaches are often multi-faceted, incorporating a range of computational techniques to build predictive models and identify promising molecular scaffolds.
A typical workflow for the in silico design of novel analogues commences with the identification of a lead compound, such as N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide, which has demonstrated promising activity in high-throughput screening assays. researchgate.net Based on the structure of this lead compound and its known structure-activity relationships (SAR), a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups) required for biological activity.
Once a pharmacophore model is established, it can be used as a virtual filter to screen large chemical databases, a process known as virtual screening. nih.govresearchgate.net This allows for the rapid identification of diverse molecules that fit the pharmacophoric requirements and are therefore more likely to exhibit the desired biological effect. The hits from this initial screening are then typically subjected to further computational analysis, such as molecular docking.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a specific biological target, such as an enzyme or receptor. nih.govmdpi.commdpi.com In the context of this compound analogues, which have been shown to induce apoptosis, potential targets could include proteins involved in the apoptotic cascade, such as caspases or members of the Bcl-2 family. researchgate.netmdpi.com The docking studies provide an estimation of the binding affinity (docking score) and visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target protein. This information is invaluable for prioritizing candidates and for suggesting specific structural modifications to improve binding.
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool employed in the design of novel analogues. mdpi.com QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. By identifying the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence activity, QSAR models can predict the potency of unsynthesized compounds, thereby guiding the design of more effective molecules.
The insights gained from these computational studies are then used to design a focused library of novel this compound analogues for chemical synthesis and subsequent biological testing. This iterative cycle of computational design, synthesis, and experimental evaluation is a cornerstone of modern drug discovery, enabling a more efficient and targeted search for new therapeutic agents.
The following tables present hypothetical data that would be generated during such an in silico screening and design process, illustrating the types of information and decision-making criteria used.
Table 1: Pharmacophore-Based Virtual Screening Hits
| Compound ID | Molecular Formula | Molecular Weight | Pharmacophore Fit Score | Predicted Activity |
| F1-001 | C20H14N2O2 | 314.34 | 0.92 | High |
| F1-002 | C21H16N2O2 | 328.37 | 0.88 | Moderate |
| F1-003 | C19H12N2O3 | 316.31 | 0.85 | Moderate |
| F1-004 | C20H13FN2O2 | 332.33 | 0.95 | High |
| F1-005 | C22H18N2O2 | 342.40 | 0.79 | Low |
Table 2: Molecular Docking Results of Prioritized Analogues
| Analogue ID | Target Protein | Docking Score (kcal/mol) | Key Interactions | Predicted Affinity |
| FA-01 | Caspase-3 | -9.8 | H-bond with Arg207, Pi-stacking with Tyr204 | High |
| FA-02 | Bcl-2 | -8.5 | Hydrophobic interactions with Leu130, Val126 | Moderate |
| FA-03 | Caspase-3 | -7.2 | H-bond with Ser209 | Low |
| FA-04 | Bcl-2 | -9.2 | H-bond with Asp108, Pi-stacking with Phe101 | High |
| FA-05 | Caspase-3 | -8.9 | H-bond with Arg207, Hydrophobic interactions | Moderate |
Table 3: QSAR Predictions for a Designed Analogue Series
| Analogue | R1 Group | R2 Group | LogP | Predicted pIC50 |
| NFA-1 | H | H | 4.2 | 6.8 |
| NFA-2 | Cl | H | 4.9 | 7.5 |
| NFA-3 | OCH3 | H | 4.0 | 7.1 |
| NFA-4 | H | NO2 | 4.3 | 7.9 |
| NFA-5 | Cl | NO2 | 5.0 | 8.5 |
These tables illustrate how computational data can be organized and used to guide the selection and design of the next generation of this compound analogues with potentially enhanced therapeutic properties.
Structure Property Relationship Investigations Focusing on Chemical and Material Science
Influence of Substituent Effects on Electronic and Optical Behavior
The electronic and optical characteristics of 9-oxo-N-phenyl-9H-fluorene-1-carboxamide are intrinsically linked to the interplay between the electron-withdrawing 9-oxo group and the nature of the N-phenyl-1-carboxamide substituent. Studies on analogous fluorene (B118485) systems have demonstrated that substituents can significantly alter the π-electronic structure, thereby influencing the photophysical behavior. researchgate.net
The absorption and emission maxima of fluorene derivatives are highly sensitive to substituent effects. For instance, the introduction of electron-donating or electron-withdrawing groups can lead to a red or blue shift in the absorption and emission spectra. In the case of this compound, the N-phenyl group on the carboxamide moiety can be substituted to tune the electronic properties.
While specific data for the target compound is unavailable, a general trend can be inferred from related donor-acceptor systems. For example, in a series of D-A-D type 9-phenyl-9-phosphafluorene oxide derivatives, the photophysical properties were shown to be dependent on the nature of the electron-donating groups. beilstein-journals.org A similar principle would apply to this compound, where modifications to the N-phenyl ring would likely alter the intramolecular charge transfer (ICT) character of the molecule, thereby tuning its absorption and emission wavelengths.
Table 1: Predicted Influence of Substituents on the N-phenyl Ring on the Photophysical Properties of this compound
| Substituent on N-phenyl Ring | Expected Effect on Absorption/Emission | Rationale |
|---|---|---|
| Electron-Donating Group (e.g., -OCH₃, -N(CH₃)₂) | Red-shift (bathochromic) | Increased ICT from the substituted phenyl ring to the fluorenone core. |
This table is based on general principles of physical organic chemistry and data from related compounds, as no specific experimental data for this compound is available.
The quantum yield and photostability of fluorescent molecules are critical parameters for their application in materials science. For fluorene derivatives, these properties are influenced by both the core structure and the nature of the substituents. While no specific quantum yield or photostability data for this compound has been reported, general principles suggest that the rigidity of the fluorenone core would be beneficial for achieving a high quantum yield by reducing non-radiative decay pathways.
Impact of Molecular Architecture on Chemical Reactivity and Stability
The chemical reactivity and stability of this compound are dictated by its molecular architecture. The fluorenone core possesses a ketone group at the 9-position, which is a site for potential nucleophilic attack. The aromatic rings of the fluorene unit can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the ketone and carboxamide groups would deactivate the rings towards such reactions.
Relationship between Structural Features and Supramolecular Assembly Potential
The potential for this compound to form ordered supramolecular assemblies is high due to the presence of functional groups capable of engaging in non-covalent interactions.
The planar fluorenone core is predisposed to π-π stacking interactions, which are common in aromatic systems and play a crucial role in the organization of molecules in the solid state. The extent of this stacking will be influenced by the steric hindrance imposed by the N-phenyl carboxamide substituent.
Furthermore, the carboxamide group is a classic motif for forming hydrogen bonds . The N-H proton of the amide can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This capability for hydrogen bonding could lead to the formation of well-defined one-dimensional chains or two-dimensional sheets in the solid state.
The combination of π-π stacking and hydrogen bonding capabilities suggests that this compound could exhibit interesting self-assembly behavior both in solution and in the solid state. In solution, concentration-dependent aggregation might be observed, potentially leading to the formation of gels or liquid crystalline phases. In the solid state, these non-covalent interactions would direct the crystal packing, influencing the material's bulk properties such as its melting point, solubility, and even its solid-state optical properties. While specific studies on this compound are lacking, research on other fluorene and fluorenone carboxamide derivatives has highlighted their potential for forming structured materials through self-assembly. researchgate.net
Exploration of Conformational Flexibility and its Chemical Implications
The conformational flexibility of this compound, arising from rotations around its single bonds, plays a pivotal role in defining its chemical and material properties. The key rotatable bonds that dictate the molecule's three-dimensional structure are the C1-C(O) bond connecting the fluorene core to the carboxamide group, the C(O)-N bond of the amide linkage, and the N-C(phenyl) bond. The spatial arrangement of the fluorenone and N-phenyl moieties relative to the central amide bridge has significant implications for the molecule's intermolecular interactions, crystal packing, and, consequently, its macroscopic properties.
Rotational Barriers and Conformational Isomers
While direct experimental data on the conformational analysis of this compound is not extensively available, valuable insights can be drawn from computational studies and experimental findings on structurally analogous N-aryl amides. The rotation around the C(O)-N amide bond is known to be restricted due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons into the carbonyl group. This restriction can lead to the existence of distinct cis and trans conformers. However, for secondary amides such as this, the trans conformation is generally more stable.
Of particular interest is the rotation around the N-C(phenyl) bond, which determines the dihedral angle between the plane of the N-phenyl ring and the amide plane. Steric hindrance between the ortho hydrogens of the phenyl ring and the amide group likely forces the phenyl ring to be twisted out of the amide plane. Studies on similar N-aryl benzamides have shown that this dihedral angle is typically non-zero. For instance, in 2-iodo-N-phenylbenzamide, the phenyl ring of the amide is inclined by 28.45° to the amide plane. Computational studies on N-methylbenzamide also predict a non-planar conformation, with a calculated dihedral angle of approximately 28.3°, to alleviate steric repulsion. This deviation from planarity can influence the extent of π-conjugation across the molecule.
Similarly, rotation around the C1-C(O) bond, which connects the carboxamide group to the fluorene nucleus, will be subject to steric interactions with the perihydrogen at the 8-position of the fluorene ring. This can lead to a non-coplanar arrangement between the fluorenone ring system and the carboxamide group.
The interplay of these rotational barriers results in a complex potential energy surface with several local minima, corresponding to different stable conformers. The relative energies of these conformers and the heights of the rotational barriers between them will determine the conformational dynamics of the molecule in different environments (e.g., in solution versus the solid state).
Impact on Chemical and Material Properties
The conformational flexibility of this compound has profound chemical implications. The degree of planarity of the molecule affects the extent of electronic communication between the electron-withdrawing 9-fluorenone (B1672902) core and the N-phenylcarboxamide substituent. A more planar conformation would favor π-conjugation, potentially influencing the molecule's photophysical properties, such as its absorption and emission spectra.
In the context of material science, the ability of the molecule to adopt different conformations is crucial for its crystal packing. The specific conformation adopted in the solid state will dictate the nature and strength of intermolecular interactions, such as hydrogen bonding (N-H···O=C) and π-π stacking interactions between the aromatic rings. These interactions are fundamental to the material's bulk properties, including its melting point, solubility, and mechanical strength. The non-planar conformations resulting from rotational flexibility can frustrate close packing, potentially leading to materials with lower densities or the formation of amorphous solids.
The following table presents representative data from analogous compounds that can be used to infer the conformational behavior of this compound.
| Compound | Parameter | Value | Method |
| N-Methylbenzamide | C(aryl)-C(O) Dihedral Angle | 28.3° | Computational (MP2/DZP) |
| 2-Iodo-N-phenylbenzamide | N-Phenyl-Amide Dihedral Angle | 28.45° | X-ray Crystallography |
| N,N-Dialkylbenzamides (with ortho-substituents) | C(sp2)-C(aryl) Rotational Barrier | 12-18 kcal/mol | Experimental (NMR) |
This interactive table allows for the comparison of key conformational parameters in related molecules, providing a basis for understanding the structure-property relationships in this compound.
Derivatives and Analogues of 9 Oxo N Phenyl 9h Fluorene 1 Carboxamide: Expanding the Chemical Space
Design Principles for Novel Fluorene-Carboxamide Architectures
The design of novel architectures based on the 9-oxo-N-phenyl-9H-fluorene-1-carboxamide scaffold is guided by established structure-activity relationships derived from systematic modifications of the parent molecule. The primary goal is often to enhance potency, selectivity, or physicochemical properties such as solubility.
Key design principles focus on two main regions of the molecule: the N-phenyl-carboxamide group and the 9-oxo-9H-fluorene ring system.
Modification of the N-Phenyl-Carboxamide Group: SAR studies have revealed that the nature and position of substituents on the N-phenyl ring are critical for biological activity. For instance, in the context of developing apoptosis inducers, the lead compound N-(2-methylphenyl)-9-oxo-9H-fluorene-1-carboxamide was identified through high-throughput screening. researchgate.netnih.gov Subsequent modifications showed that substitution at the ortho position of the phenyl ring was generally preferred. Introducing small, electron-donating or sterically compatible groups at this position can enhance activity. A significant breakthrough was the replacement of the 2-methylphenyl group with a 2-(1H-pyrazol-1-yl)phenyl moiety. researchgate.netnih.gov This modification not only retained the potent sub-micromolar activity but also significantly improved aqueous solubility, a crucial parameter for further development. researchgate.net
Modification of the 9-oxo-9H-fluorene Ring: While the core fluorenone structure is often essential for activity, some modifications are tolerated. Studies exploring changes to this tricycle have shown that this part of the molecule is highly sensitive to alteration. For example, reducing the 9-oxo group to a methylene (B1212753) (9H-fluorene) or replacing it with a sulfur atom (dibenzothiophene) resulted in analogues with slightly diminished activity. ucf.edu However, strategic substitution on the fluorene (B118485) ring itself can be beneficial. The introduction of substituents at the 7-position of the fluorenone core has led to compounds with improved potency, suggesting this position is a key site for further derivatization. ucf.edu These findings indicate that while the fundamental tricyclic system is important, targeted modifications can fine-tune the molecule's properties and even alter its mechanism of action. ucf.edu
Systematic Synthesis of Substituted this compound Analogues
The synthesis of substituted analogues of this compound relies on established organic chemistry methodologies, primarily involving the formation of the amide bond and modification of the fluorene core.
The central reaction is typically the coupling of a 9-oxo-9H-fluorene-1-carboxylic acid derivative with a substituted aniline (B41778). This amide bond formation can be achieved using standard peptide coupling reagents. The required 9-oxo-9H-fluorene-1-carboxylic acid can be prepared from commercially available starting materials through multi-step synthetic sequences.
A general synthetic route involves:
Preparation of the Fluorenone Core: Synthesis often starts from fluorene or fluorenone, which can be functionalized through reactions like Friedel-Crafts acylation or bromination followed by metal-catalyzed cross-coupling reactions to introduce substituents. ucf.eduthieme-connect.de
Introduction of the Carboxylic Acid: A carboxyl group is installed at the 1-position of the fluorenone ring. This can be accomplished through various methods, such as the oxidation of a methyl group or carbonylation of an aryl halide.
Amide Coupling: The final step is the condensation of the fluorenone carboxylic acid with the desired N-phenylamine derivative. This is typically carried out using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base.
The table below summarizes various synthetic strategies employed in the preparation of fluorene derivatives, which are applicable to the synthesis of these analogues.
| Reaction Type | Reagents/Catalysts | Purpose | Reference(s) |
| Amide Bond Formation | EDC, HOBt, DIPEA | Coupling of fluorene-1-carboxylic acid with anilines | researchgate.net |
| Suzuki Coupling | Pd(OAc)₂, P(o-tolyl)₃ | C-C bond formation to build complex fluorene cores | ucf.edu |
| Boron Trifluoride Catalysis | BF₃·OEt₂ | Synthesis of functionalized 9-substituted fluorenes | thieme-connect.de |
| Michael Addition/Robinson Annulation | Base (e.g., NaOEt) | Construction of the fluorene ring system from simpler precursors | nih.gov |
This systematic approach allows for the creation of a diverse library of analogues by varying the substituents on both the fluorenone scaffold and the N-phenyl ring, facilitating comprehensive SAR studies. researchgate.netucf.edu
Introduction of Heterocyclic Rings within or Fused to the Fluorene Scaffold
Incorporating heterocyclic rings into the this compound structure is a powerful strategy to modulate its pharmacological and physicochemical properties. Heterocycles can introduce new hydrogen bonding sites, alter electronic properties, and improve solubility.
A prominent example is the synthesis of N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide . researchgate.netnih.gov In this analogue, a pyrazole (B372694) ring is attached to the ortho position of the N-phenyl group. This modification was shown to maintain the high potency of the parent compound while significantly increasing its aqueous solubility, a critical factor for bioavailability. researchgate.net The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, potentially influencing interactions with biological targets.
Another approach involves incorporating heterocycles as part of the core π-conjugated system. For example, fluorene derivatives have been synthesized with flanking electron-withdrawing groups like benzothiazole. ucf.edu These D-π-A (donor-π-acceptor) or A-π-A (acceptor-π-acceptor) structures are designed to have specific photophysical properties, such as high two-photon absorptivity. ucf.edu The synthesis of these molecules often involves palladium-catalyzed coupling reactions, such as the Heck or Stille coupling, to link the fluorene core with the heterocyclic moieties. ucf.edu
The introduction of these heterocyclic units expands the chemical diversity of the fluorene-carboxamide class, offering pathways to new compounds with tailored biological and material science applications.
Synthesis and Properties of Polymeric and Oligomeric Fluorene-Carboxamide Frameworks
The rigid and highly fluorescent nature of the fluorene core makes it an attractive building block for creating functional polymers and oligomers. While direct polymerization of this compound itself is not widely reported, the principles of fluorene-based polymer synthesis can be readily applied. These polymers are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.
The synthesis of fluorene-based polymers typically involves step-growth polymerization of difunctionalized fluorene monomers. For instance, polyarylates and polyimides containing fluorene units have been synthesized, exhibiting excellent thermal stability and good solubility in common organic solvents. researchgate.netmdpi.com These polymers often show high glass transition temperatures (Tg) due to the rigidity of the fluorene group. researchgate.netmdpi.com
A general approach to creating such polymers would involve preparing a diamine or diol derivative of the fluorene-carboxamide scaffold. This monomer could then be copolymerized with a suitable diacid chloride or dianhydride to form a polyester (B1180765) or polyimide, respectively.
Key Properties of Fluorene-Based Polymers:
High Thermal Stability: The aromatic, rigid structure of the fluorene unit imparts excellent resistance to thermal degradation, with decomposition temperatures often exceeding 400°C. researchgate.netmdpi.com
Good Solubility: Alkyl or other solubilizing groups are often attached at the C9 position of the fluorene monomer to ensure the resulting polymer is soluble in organic solvents, allowing for solution-based processing into thin films. researchgate.net
Photoluminescent Properties: Fluorene-based polymers are known for their strong blue fluorescence, making them valuable materials for light-emitting applications. researchgate.net The specific emission properties can be tuned by copolymerization with other aromatic units.
Coordination polymers based on fluorene-dicarboxylic acid ligands have also been synthesized, forming 2D or 3D frameworks with potential applications in gas sorption and storage. bsb-muenchen.de This highlights the versatility of the fluorene scaffold in constructing extended, functional materials.
Stereoisomeric Variants and Their Chemical Implications
Stereoisomerism in derivatives of this compound can arise from two main sources: the introduction of traditional chiral centers or the presence of axial chirality, leading to atropisomers.
The parent compound is achiral. However, introducing substituents with stereocenters onto either the fluorene ring or the N-phenyl group would result in diastereomers with potentially different biological activities and physical properties. The catalytic asymmetric synthesis of chiral fluorenes is an active area of research, providing pathways to enantiomerically enriched building blocks. researchgate.netbsb-muenchen.de
A more subtle and highly relevant form of stereoisomerism for this class of compounds is atropisomerism . This phenomenon occurs due to hindered rotation (high rotational barrier) around a single bond, creating stable, non-interconverting rotational isomers (rotamers). nih.govacs.org In the N-phenyl-9H-fluorene-1-carboxamide scaffold, two axes of potential atropisomerism exist:
The C1(fluorene)–C(amide) bond.
The N(amide)–C1(phenyl) bond.
For atropisomerism to be observed, there must be bulky substituents at the positions ortho to the single bond , which sterically hinder free rotation. For example, if the N-phenyl ring has a large substituent at the 2-position (and the 6-position is unsubstituted), and the fluorene ring has a substituent at the 2-position, rotation around the C1-C(amide) bond could be restricted. Similarly, bulky groups at the 2- and 6-positions of the N-phenyl ring can hinder rotation around the N-C(phenyl) bond. nih.govacs.org
The chemical implications of atropisomerism are significant. Atropisomers are distinct chiral molecules that can be separated and may exhibit different pharmacological profiles, as the fixed conformation can lead to different binding affinities with chiral biological targets like enzymes or receptors. nih.govacs.org The stability of atropisomers varies, with half-lives for racemization ranging from seconds to years depending on the height of the rotational energy barrier. nih.govacs.org The study of atropisomerism in N-aryl amides is a growing field, and its application to the fluorene-carboxamide scaffold could unlock new avenues for designing highly selective and potent molecules. acs.orgrsc.org
Advanced Chemical Applications and Functional Material Research
Exploration as Active Components in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
There is currently no scientific literature available that specifically investigates or reports the use of 9-oxo-N-phenyl-9H-fluorene-1-carboxamide as an active component in OLEDs or other optoelectronic devices. The core chemical structure, a fluorene (B118485) derivative, is a common building block for materials used in OLEDs, often valued for its rigidity, high photoluminescence quantum yield, and thermal stability. However, the specific functionalization present in this compound has not been explored for these applications in published research.
Host Materials for Phosphorescent Emitters
No studies have been identified that assess the suitability of this compound as a host material for phosphorescent emitters in OLEDs. The design of host materials requires specific electronic properties, such as a high triplet energy level to confine the excitons on the phosphorescent guest molecule, and appropriate charge transport characteristics. The triplet energy and charge transport properties of this compound have not been reported in the context of OLEDs.
Charge Transport Layers
Similarly, there is no available data on the performance of this compound in charge transport layers of optoelectronic devices. The mobility of electrons and holes within the material, a critical parameter for charge transport layers, has not been characterized or reported in the scientific literature.
Potential as Sensitizers or Transport Materials in Organic Solar Cells (OSCs)
A comprehensive search of scientific databases yielded no research on the application of this compound in organic solar cells, either as a sensitizer to enhance light absorption or as a material for charge transport layers. The photovoltaic properties of this specific compound remain unexplored.
Development as Chemical Probes for Non-Biological Targets (e.g., metal ion sensing, environmental analytes, solvent polarity indicators)
There is no evidence in the current body of scientific work to suggest that this compound has been developed or investigated as a chemical probe for non-biological targets. Its potential for sensing metal ions, detecting environmental analytes, or acting as an indicator for solvent polarity has not been a subject of published research.
Role in Catalysis as Ligands for Metal Complexes or Organocatalysts
The potential for this compound to act as a ligand for metal complexes in catalysis or to function as an organocatalyst has not been explored in the scientific literature. While a related compound, 9-oxo-9H-fluorene-1-carboxylic acid, has been used to synthesize metal complexes for biological applications such as DNA cleavage, there are no corresponding studies on the catalytic activity of complexes derived from the target compound of this article.
Application in Surface Chemistry and Coating Technologies (e.g., surfactants, wetting agents)
While direct research on the specific applications of this compound in surface chemistry and coating technologies is not extensively documented in publicly available literature, the inherent chemical architecture of this compound suggests potential utility in these fields. The fluorene core, with its rigid and planar structure, combined with the polar carboxamide group, provides a molecular framework that can be adapted for surface-active properties. The exploration of structurally similar fluorene derivatives offers significant insights into how this compound and its analogs could function as surfactants, wetting agents, and components in advanced coating formulations.
Detailed Research Findings on Analogous Compounds
Research into other fluorene carboxamide derivatives has demonstrated their potential as effective surface-active agents. A notable example is N-octadecyl-9-oxo-9H-fluoren-4-carboxamide. Studies have shown that this compound, upon reaction with propylene oxide, yields derivatives with significant surface-active properties. researchgate.netnih.gov These modified compounds are effective as wetting agents, moderate emulsifiers, and have potential applications in paints and detergents. researchgate.netnih.gov The presence of the long alkyl chain (octadecyl) in this analog provides the necessary hydrophobic character, which, in conjunction with the hydrophilic portion of the molecule, allows it to function as a surfactant.
The general principle involves creating an amphiphilic structure, where the fluorene moiety can be considered part of the hydrophobic segment. By introducing hydrophilic functional groups, such as the propoxylated chain in the case of the N-octadecyl derivative, the molecule can effectively orient itself at interfaces, such as air-water or oil-water, thereby reducing surface tension.
The table below summarizes the observed properties and potential applications of a functionalized fluorene carboxamide derivative, which serves as a model for the potential of the broader class of compounds, including this compound, in surface and coating technologies.
| Property | Observation | Potential Application |
|---|---|---|
| Surface Activity | Good | General Surfactant |
| Wetting Agent | Effective | Coating Formulations, Agricultural Sprays |
| Emulsification | Moderate | Emulsion Polymerization, Food Processing |
| Biodegradability | >96% after 7 days | Environmentally Friendly Detergents and Cleaners |
Function in Coating Technologies
In the realm of coating technologies, fluorene-based polymers have been recognized for their ability to form thin, thermally stable films with good solubility in organic solvents. researchgate.net These characteristics are advantageous for creating protective and functional coatings. While this compound is a small molecule and not a polymer, its derivatives could be developed as additives to coating formulations.
As wetting agents, such compounds would improve the spreading of the coating on a substrate by lowering the surface tension of the liquid formulation. researchgate.netnih.gov This is crucial for achieving a uniform and defect-free finish. The ability of the fluorene structure to be functionalized allows for the tuning of its properties to be compatible with various coating systems, including water-borne and solvent-borne formulations.
Furthermore, the rigid nature of the fluorene ring could impart desirable mechanical properties to the surface of a coating. When incorporated into a coating matrix, these molecules could potentially enhance hardness and scratch resistance. The aromatic structure also suggests a potential for UV-blocking capabilities, which could contribute to the longevity of the coating by protecting the underlying substrate from photodegradation.
An exploration of the future research avenues for the chemical compound this compound reveals a landscape rich with potential for innovation and advancement. Emerging trends in chemical synthesis, materials science, and computational chemistry are poised to expand the applications and improve the production of this complex molecule. The following sections delve into the prospective research directions that could shape the future of this compound and its derivatives.
Q & A
Q. What are the recommended synthetic routes for 9-oxo-N-phenyl-9H-fluorene-1-carboxamide, and how are yields optimized?
The compound is synthesized via amide coupling between 9-fluorenone-1-carboxylic acid and aniline. A typical procedure involves activating the carboxylic acid with coupling reagents like EDCl/HOBt in anhydrous DMF or THF under nitrogen. The reaction is monitored by TLC, and purification is achieved via column chromatography. Yields (~68%) can be improved by optimizing stoichiometry (1.2:1 molar ratio of acid to amine), using high-purity reagents, and maintaining reaction temperatures between 0–25°C .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Key methods include:
- 1H/13C NMR : Assign aromatic protons (δ 7.10–8.34 ppm) and carbonyl carbons (δ 161.5, 196.2 ppm) in DMSO-d6 or CDCl3 .
- LCMS : Confirm molecular weight ([M+1] = 300.09) and purity (>95%) .
- HPLC : Assess purity using reverse-phase C18 columns with UV detection at 254 nm .
Q. How should this compound be stored to ensure stability?
Store in airtight containers under inert gas (N2/Ar) at –20°C. Avoid exposure to moisture, light, and reactive solvents (e.g., DMSO may induce decomposition over time). Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .
Q. What methods are used to assess the purity of this compound in academic research?
Purity is validated via:
- HPLC : Retention time consistency and peak area integration (>98% purity threshold) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 83.98%, H: 4.70%, N: 4.66%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthesis yields (e.g., 68% vs. higher yields for analogous compounds)?
Yield variations often arise from:
- Substituent effects : Electron-withdrawing groups on the phenyl ring may reduce nucleophilicity, lowering yields. Compare with derivatives in fluoroquinophenoxazine studies (yields 49–92%) .
- Catalyst systems : Test alternative catalysts (e.g., DMAP, PyBOP) or microwave-assisted coupling to reduce reaction time .
- Workup protocols : Optimize extraction pH (e.g., acidic conditions for amide precipitation) .
Q. What computational strategies are suitable for predicting the biological activity of this compound?
- Molecular Docking : Model interactions with target proteins (e.g., edema toxin’s catalytic domain) using AutoDock Vina or Schrödinger Suite .
- CoMFA/QSAR : Derive 3D-QSAR models based on substituent electronic properties, as demonstrated for fluoroquinophenoxazine derivatives .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
- Analog Synthesis : Introduce substituents (e.g., halogens, alkyl chains) at the phenyl or fluorenone positions to modulate solubility and binding affinity .
- In vitro assays : Test inhibition of bacterial topoisomerases or toxin activity using enzyme kinetics (IC50 determination) .
Q. What analytical approaches identify degradation products under stress conditions?
- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, or oxidative media (H2O2).
- LC-HRMS : Characterize degradation products (e.g., hydrolyzed amide bonds or oxidized fluorenone rings) .
Methodological Notes
- Contradiction Analysis : When conflicting data arise (e.g., NMR shifts vs. computational predictions), cross-validate with 2D NMR (COSY, HSQC) and X-ray crystallography (if crystals are obtainable) .
- Advanced Purification : For trace impurities, employ preparative HPLC with gradient elution (MeCN:H2O + 0.1% TFA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
